molecular formula C25H34O6 B12327753 D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione

D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione

Cat. No.: B12327753
M. Wt: 430.5 g/mol
InChI Key: DRLZLIQUOCVRLM-UHFFFAOYSA-N
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Description

16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:

    Formation of the D-homoandrosta skeleton: This is achieved through a series of cyclization reactions.

    Introduction of the butylidene group: This step involves the reaction of the intermediate with butylidene derivatives under controlled conditions.

    Hydroxylation and oxidation: These steps introduce the hydroxyl and oxo groups at specific positions on the steroidal framework.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxo groups or to form epoxides.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or additional oxo groups, while reduction can yield hydroxylated derivatives.

Scientific Research Applications

16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to changes in gene expression and subsequent biological effects. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A synthetic steroid with anti-inflammatory properties.

    Prednisolone: Another synthetic steroid used in the treatment of various inflammatory and autoimmune conditions.

    Hydrocortisone: A naturally occurring steroid hormone used in the treatment of adrenal insufficiency and other conditions.

Uniqueness

16a,17-[(1RS)-Butylidenebis(oxy)]-11b-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione

InChI

InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3

InChI Key

DRLZLIQUOCVRLM-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C

Origin of Product

United States

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